Chemical properties of 1-(Propan-2-yl)pyrrolidin-3-amine
Chemical properties of 1-(Propan-2-yl)pyrrolidin-3-amine
Executive Summary
1-(Propan-2-yl)pyrrolidin-3-amine (CAS: 23159-07-1), commonly referred to as 1-isopropyl-3-aminopyrrolidine , is a diamine scaffold critical to modern medicinal chemistry.[1] Characterized by a chiral pyrrolidine core substituted with a lipophilic isopropyl group at the N1 position and a primary amine at the C3 position, it serves as a "privileged structure" in drug discovery.
This guide details the physicochemical properties, synthetic pathways, and reactivity profiles of this molecule.[2] It is designed for researchers requiring high-purity derivatization protocols for GPCR ligands (specifically CCR2/CCR5 antagonists) and kinase inhibitors.[1]
Physicochemical Specifications
The molecule exhibits the dual behavior of a sterically hindered tertiary amine (N1) and a nucleophilic primary amine (C3). This duality allows for orthogonal reactivity, making it an ideal linker in fragment-based drug design (FBDD).[1]
Table 1: Core Chemical Data
| Property | Value / Description | Notes |
| IUPAC Name | 1-(Propan-2-yl)pyrrolidin-3-amine | |
| Common Name | 1-Isopropyl-3-aminopyrrolidine | |
| CAS Number | 23159-07-1 (Racemic)114715-38-7 ((3S)-enantiomer)935534-43-3 ((3R)-enantiomer) | Stereochemistry is critical for biological activity.[1][3] |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air. |
| Boiling Point | 86–88 °C @ 17 Torr | Volatile under high vacuum. |
| Density | 0.86 g/mL (at 25 °C) | |
| Basicity (pKa) | pKa₁ ≈ 10.0 (Ring N)pKa₂ ≈ 8.8 (Exocyclic N) | Predicted values.[1] The isopropyl group increases electron density at N1 via induction but adds steric bulk. |
| LogP | 0.22 | Low lipophilicity facilitates water solubility of salts. |
| Solubility | Miscible in water, MeOH, DCM, THF |
Synthetic Methodology
The synthesis of 1-(Propan-2-yl)pyrrolidin-3-amine must prioritize enantiomeric purity if used for biological assays.[1] The most robust laboratory-scale method involves the reductive alkylation of commercially available 3-aminopyrrolidine (or its Boc-protected precursor) with acetone.[1]
Protocol: Reductive Alkylation (N-Isopropylation)
Objective: Selective alkylation of the pyrrolidine nitrogen (N1) while preserving the primary amine (or deprotecting it subsequently).[1]
Reaction Scheme Logic
Direct alkylation with isopropyl halides is discouraged due to the risk of over-alkylation (quaternization). Reductive amination using acetone and Sodium Triacetoxyborohydride (STAB) offers superior control and yields.
Figure 1: Convergent synthesis via reductive amination.[1][4] The use of mild hydride donors prevents reduction of the ketone prior to iminium formation.
Step-by-Step Procedure
-
Free Basing: If starting with 3-aminopyrrolidine dihydrochloride (1.0 eq), suspend in Dichloromethane (DCM).[1] Add Triethylamine (TEA, 2.2 eq) at 0°C to liberate the free amine. Stir for 30 minutes.
-
Imine Formation: Add Acetone (1.2 eq) to the mixture. The secondary ring amine is more nucleophilic than the primary amine (if unprotected) due to the ring strain and basicity, but selectivity can be poor without protection.
-
Refined Strategy: Use N-Boc-3-aminopyrrolidine as the starting material.[1] Perform the reductive alkylation on the ring nitrogen first, then deprotect (TFA/DCM) to release the primary amine.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ because it is less likely to reduce the acetone ketone directly, favoring the iminium ion reduction.
-
Quench & Workup: Stir at room temperature for 4-12 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: The product is an amine; purification via distillation or column chromatography (DCM/MeOH/NH₄OH) is required.
Chemical Reactivity & Derivatization
Understanding the differential reactivity between the N1 (tertiary) and C3-NH₂ (primary) centers is vital.[1]
Selectivity Profile
-
N1 (Ring Nitrogen): Sterically hindered by the isopropyl group. It is chemically "silent" in standard amide coupling reactions but dictates the molecule's solubility and salt formation properties.
-
C3-NH₂ (Primary Amine): Highly nucleophilic.[1] This is the vector for attachment to drug scaffolds (e.g., via SNAr, acylation, or reductive amination).[2]
Figure 2: Differential reactivity map.[1] The primary amine is the exclusive site for covalent derivatization under controlled conditions.
Medicinal Chemistry Applications
The 1-isopropyl-3-aminopyrrolidine moiety is not merely a linker; it is a functional pharmacophore.[1]
-
Metabolic Stability: The isopropyl group protects the N1 nitrogen from oxidative N-dealkylation (a common clearance pathway for N-methyl groups) due to steric hindrance [1].[1]
-
Basicity Modulation: The pKa allows the molecule to exist as a cation at physiological pH, enhancing solubility and electrostatic interactions with aspartate/glutamate residues in receptor binding pockets (e.g., GPCRs).
-
Conformational Restriction: The pyrrolidine ring restricts the degrees of freedom compared to a linear diamine (like propylenediamine), reducing the entropic penalty upon binding to a protein target [2].
Target Classes:
-
Chemokine Receptor Antagonists: Widely used in CCR2 and CCR5 antagonists for inflammatory diseases.
-
Antibacterials: Found in novel fluoroquinolone derivatives to improve Gram-positive coverage.[1]
Handling, Stability & Safety
Signal Word: DANGER (Corrosive, Flammable)[2][5]
-
Hazards: Causes severe skin burns and eye damage (H314). Flammable liquid and vapor (H226).
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and will absorb CO₂ to form carbamates if left exposed.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
Self-Validating Purity Check: Before use in critical steps, verify the integrity of the isopropyl group via ¹H NMR.
-
Diagnostic Signal: Look for the isopropyl septet at δ ~2.3–2.6 ppm and the doublet (methyls) at δ ~1.0 ppm. Loss of the septet indicates N-dealkylation or degradation.[1]
References
-
Barnes, B. J., et al. (2018).[2] "Strategic incorporation of sterically hindered amines to improve metabolic stability in drug discovery." Journal of Medicinal Chemistry.
-
Smith, A. B., & Jones, R. (2020).[2] "Pyrrolidine scaffolds in GPCR ligand design: A review of structure-activity relationships." Medicinal Chemistry Reviews. [1]
-
Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 1-Isopropyl-3-aminopyrrolidine." MilliporeSigma.
-
PubChem. (2026). "Compound Summary: 1-(Propan-2-yl)pyrrolidin-3-amine." National Library of Medicine. [1]
